molecular formula C13H7BrCl2O B1334064 4-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-09-0

4-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1334064
CAS No.: 844879-09-0
M. Wt: 330 g/mol
InChI Key: HSCQVAKHSDLCBA-UHFFFAOYSA-N
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Description

4-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a halogenated benzophenone derivative, characterized by the presence of bromine and chlorine atoms on the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’,5’-dichlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3’,5’-dichlorobenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, improving yield, and reducing production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3’,5’-dichlorobenzophenone is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated benzophenone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzophenone
  • 3,5-Dichlorobenzophenone
  • 4-Bromo-3,5-dichlorobenzotrifluoride

Uniqueness

4-Bromo-3’,5’-dichlorobenzophenone is unique due to the specific arrangement of bromine and chlorine atoms on the benzene rings, which imparts distinct chemical properties and reactivity. This compound’s unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQVAKHSDLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373624
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-09-0
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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